N-Bromosuccinamide
Overview
Description
N-Bromosuccinamide is a versatile brominating and oxidizing agent widely used in organic chemistry. It is a white crystalline solid with the molecular formula C4H4BrNO2. This compound is particularly valuable for its ability to facilitate selective bromination, making it a staple in the toolkit of organic chemists .
Preparation Methods
N-Bromosuccinamide can be synthesized in the laboratory by combining succinimide and bromine in the presence of a sodium hydroxide solution. The reaction mixture is kept in an ice-water bath to control the temperature and prevent decomposition. The resulting product is then rinsed with water and recrystallized from hot water to obtain pure this compound . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
N-Bromosuccinamide undergoes various types of chemical reactions, including:
Radical Substitution: It is commonly used for allylic and benzylic bromination. .
Electrophilic Addition: this compound can add to alkenes to form bromohydrins.
Oxidation: It can oxidize alcohols to carbonyl compounds and amides to amines under specific conditions.
Scientific Research Applications
N-Bromosuccinamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Bromosuccinamide exerts its effects involves the generation of bromine radicals or electrophilic bromine species. In radical substitution reactions, small quantities of bromine radicals initiate the reaction, leading to the formation of resonance-stabilized allyl or benzyl radicals . In electrophilic addition reactions, this compound forms bromonium ions, which then react with nucleophiles to produce the desired products .
Comparison with Similar Compounds
N-Bromosuccinamide is often compared with other brominating agents like molecular bromine (Br2) and 1,3-Dibromo-5,5-dimethylhydantoin. Unlike molecular bromine, this compound provides a controlled and low-level concentration of bromine, making it safer and easier to handle . It is also more selective in its bromination reactions, reducing the likelihood of unwanted side reactions .
Similar Compounds
- Molecular Bromine (Br2)
- 1,3-Dibromo-5,5-dimethylhydantoin
- N-Chlorosuccinimide
- N-Iodosuccinimide
This compound stands out due to its versatility, selectivity, and ease of handling, making it a preferred choice for many organic synthesis applications .
Properties
IUPAC Name |
N'-bromobutanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O2/c5-7-4(9)2-1-3(6)8/h1-2H2,(H2,6,8)(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJWDKIRXRTLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NBr)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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